molecular formula C20H16N4 B1196114 Chlorin CAS No. 2683-84-3

Chlorin

Cat. No. B1196114
CAS RN: 2683-84-3
M. Wt: 312.4 g/mol
InChI Key: UGADAJMDJZPKQX-UHFFFAOYSA-N
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Patent
US06849607B2

Procedure details

Galactose-Chlorin conjugate joined with 1,3-cyclohexadiene linkage (10, 3a): To a solution of 40 mg (0.035 mmol) of 9 in 20 ml of dichloromethane, 250 μl of 1M NaOMe in MeOH was added, the reaction mixture was stirred under argon for 1 h. After the standard work-up, the residue was separated by silica plate chromatography, eluting with 8% MeOH/CH2CL2 and the title compound was obtained in 44% yield (15 mg) along with 7 mg (0.009 mmol) of 11 in 25% yield. MS (FAB) found: m/z 980.9 (100, M++1); 1H NMR (400 MHz, 5.0 mg/mL CDCl3, δ ppm) showing a diastereomeric mixture: 9.53 (s, 2H, 2×10-H); 9.15 (s, 2H, 2×5-H); 8.46 (s, 2H, 2×20-H); 7.49 and 7.46 (each s, total 2H, 2×135-H); 6.29 and 6.04 (each s, total 2H, 2×138-H); 5.30 (m, 2H, 2×17-H); 5.14 (m, 2H, 2×133-H); 4.98 (m, 2H, 2×133-H); 4.29 (m, 2H, 2×18-H); 4.18 (m, 2H, 2×Gal-H); 4.04 and 3.99 (each s, total 2H, 2×1310-H); 3.85 (m, 4H, 4×Gal-H); 3.77 (s, 6H, 2×12-CH3); 3.75 (m, 4H, 2×3-CH2CH3); 3.70 (m, 4H, 4×Gal-H); 3.63 (m, 2H, 2×Gal-H); 3.60 (m, 4H, 2×8-CH2CH3); 3.53 (s, 6H, 2×173-CO2CH3); 3.43 and 3.38 (each m, 4H, 4×139-H); 3.35 (m, 2H, 2×1310-H); 3.21 (s, 6H, 2×2-CH3); 3.13 (s, 6H, 2×7-CH3); 2.64 (m, 2H, 2×171-H); 2.61 (s, 6H, 2×137-CO2CH3); 2.33 (m, 4H, 2×171-H and 2×172-H); 2.15 (s, 6H, 2×138-CO2CH3); 1.93 (m, 2H, 2×172-H); 1.74 (d, 6H, 2×18-CH3); 1.68 (t, 6H, 2×3-CH2CH3); 1.65 (t, 6H, 2×8-CH2CH3); 0.17 and −0.12 (each br s, 2H, 4×NH). Mesopurpurin-18-N-1′-(5-methyl-3,4-dicarboxylate methyl ester)phenyl-methyl-imide (11): MS (FAB) found: m/z 801.4 (100, M++1); 1H NMR (400 MHz, 5.0 mg/mL CDCl3, δ ppm): 9.61, 9.20 and 8.50 (each s, 1H, 5-H, 10-H and 20-H); 8.18 and 7.76 (each s, 1H, 2×phenyl-H); 5.70 (m, 2H, J=9.8 Hz, N—CH2); 5.36 (d, J=9.1 Hz, 1H, 17-H); 4.34 (q, J=7.1 Hz, 1H, 18-H); 3.92, 3.87, 3.83, 3.56, 3.25 and 3.19 (each s, 3H, 4×CH3 and 2×CO2CH3); 3.77 and 3.66 (each q, J=8.4 Hz, 2H, 3- and 8-CH2CH3); 2.67 (m, 1H, 1×17CH2CH2CO2CH3); 2.39 (m, 2H, 1×17CH2CH2CO2CH3 and 1×17CH2CH2CO2CH3); 2.37 (s, 3H, phenyl-CH3); 1.99 (m, 1H, 1×17CH2CH2CO2CH3); 1.77 (d, J=7.2 Hz, 3H, 18-CH3); 1.72 and 1.68 (each t, J=8.0 Hz, 3H, 3- and 8-CH2CH3); 0.20 and −0.01 (each br s, 1H, 2N—H).
Name
Galactose Chlorin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
3a
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
9
Quantity
40 mg
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Four
Name
Quantity
250 μL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Yield
44%

Identifiers

REACTION_CXSMILES
O=C[C@@H]([C@H]([C@H]([C@@H](CO)O)O)O)O.[CH2:13]1[C:17]2=[CH:18][C:19]3[NH:23][C:22]([CH:24]=[C:25]4[N:29]=[C:28]([CH:30]=[C:31]5[NH:36][C:34](=[CH:35][C:15](=[N:16]2)[CH2:14]1)[CH:33]=[CH:32]5)[CH:27]=[CH:26]4)=[CH:21][CH:20]=3.C1CCC=CC=1>ClCCl.C[O-].[Na+].CO>[CH2:21]1[C:22]2=[CH:24][C:25]3[NH:29][C:28]([CH:30]=[C:31]4[N:36]=[C:34]([CH:35]=[C:15]5[NH:16][C:17](=[CH:18][C:19](=[N:23]2)[CH2:20]1)[CH:13]=[CH:14]5)[CH:33]=[CH:32]4)=[CH:27][CH:26]=3 |f:0.1,4.5|

Inputs

Step One
Name
Galactose Chlorin
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C[C@H](O)[C@@H](O)[C@@H](O)[C@H](O)CO.C1CC2=NC1=CC3=CC=C(N3)C=C4C=CC(=N4)C=C5C=CC(=C2)N5
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CCC1
Step Three
Name
3a
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
9
Quantity
40 mg
Type
reactant
Smiles
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
250 μL
Type
solvent
Smiles
C[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was stirred under argon for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the standard work-up, the residue was separated by silica plate chromatography
WASH
Type
WASH
Details
eluting with 8% MeOH/CH2CL2

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
Name
Type
product
Smiles
C1CC2=NC1=CC3=CC=C(N3)C=C4C=CC(=N4)C=C5C=CC(=C2)N5
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.009 mmol
AMOUNT: MASS 7 mg
YIELD: PERCENTYIELD 44%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.